Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-
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Overview
Description
. It is characterized by its molecular formula C22H25NO4 and a molecular weight of 367.4 g/mol. This compound is commonly used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is typically synthesized through the reaction of hexanoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Large-scale reactions may use continuous flow reactors or other advanced chemical engineering techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanoic acid amine derivatives.
Substitution: Free amino hexanoic acid.
Scientific Research Applications
Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is widely used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Bioconjugation: The Fmoc group allows for the selective labeling of biomolecules.
Drug Development: It is used in the development of pharmaceuticals and as a linker in drug conjugates.
Mechanism of Action
The compound exerts its effects through the selective removal of the Fmoc group, which exposes the free amino group. This free amino group can then participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with amino acids and peptides.
Comparison with Similar Compounds
Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is unique due to its Fmoc-protected amino group, which provides stability and selectivity in chemical reactions. Similar compounds include:
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Alanine: Similar to Fmoc-Glycine but with an alanine backbone.
Fmoc-Valine: Another Fmoc-protected amino acid with a valine backbone.
These compounds share the Fmoc protection but differ in their side chains, which can influence their reactivity and applications.
Properties
IUPAC Name |
6-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-21(25)12-2-1-7-13-23-14-22(26)27-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20,23H,1-2,7,12-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYGZDUPCIHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CNCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740248 |
Source
|
Record name | 6-({2-[(9H-Fluoren-9-yl)methoxy]-2-oxoethyl}amino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-47-6 |
Source
|
Record name | 6-({2-[(9H-Fluoren-9-yl)methoxy]-2-oxoethyl}amino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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